molecular formula C8H8BF3O3 B3030927 5-Methyl-2-(trifluoromethoxy)phenylboronic acid CAS No. 1079402-45-1

5-Methyl-2-(trifluoromethoxy)phenylboronic acid

Cat. No.: B3030927
CAS No.: 1079402-45-1
M. Wt: 219.96
InChI Key: WEJLNXRODGEOBW-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethoxy)phenylboronic acid is a specialized arylboronic acid compound frequently employed as a critical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a coupling partner in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful method for the formation of carbon-carbon bonds, enabling researchers to construct complex biaryl and heterobiaryl structures that are core scaffolds in many pharmaceutical agents and functional materials. The presence of both the methyl and trifluoromethoxy substituents on the phenyl ring makes this boronic acid a valuable precursor for introducing specific steric and electronic properties into a target molecule. The trifluoromethoxy group, in particular, is a common motif in drug discovery due to its ability to enhance metabolic stability, influence lipophilicity, and modulate the biological activity of compounds . This reagent is intended for use in research laboratories to develop potential therapeutic candidates for a range of diseases. 5-Methyl-2-(trifluoromethoxy)phenylboronic acid is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

[5-methyl-2-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-5-2-3-7(15-8(10,11)12)6(4-5)9(13)14/h2-4,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJLNXRODGEOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224771
Record name B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079402-45-1
Record name B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079402-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-Methyl-2-(trifluoromethoxy)iodobenzene.

    Borylation Reaction: The key step in the synthesis is the borylation reaction, where the starting material undergoes a palladium-catalyzed cross-coupling reaction with a boron reagent, such as bis(pinacolato)diboron. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, typically in the presence of a protic solvent and a base.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Protodeboronation: Protic solvents (e.g., methanol) and bases (e.g., sodium hydroxide).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: Substituted benzenes.

Scientific Research Applications

Scientific Research Applications

Research has indicated that this compound exhibits potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression. Its unique structure allows it to interact with specific molecular targets within biological systems.

Table 2: Antimicrobial Activity Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Candida albicans100 µg/mLModerate
Aspergillus niger50 µg/mLModerate
Escherichia coli25 µg/mLHigh
Bacillus cereus10 µg/mLHigher than AN2690

The compound has shown moderate antibacterial and antifungal activities against various pathogens, including Candida albicans, Escherichia coli, and Bacillus cereus .

In Vitro Studies

A study published in Molecules evaluated the antimicrobial properties of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid using agar diffusion methods and MIC determination. The results indicated effective inhibition of growth against several pathogens, demonstrating its potential as an antimicrobial agent.

Docking Studies

Computational docking studies have suggested that this compound can bind to the active site of leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in microbial cells. This interaction may provide insights into its mechanism of action as an antifungal agent .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Substituent Effects on Acidity

The acidity (pKa) of arylboronic acids is influenced by substituent electronic effects. Electron-withdrawing groups (EWGs) lower pKa by stabilizing the deprotonated boronate form, while electron-donating groups (EDGs) increase pKa.

Compound Substituent Positions pKa Key Observations Reference
5-Methyl-2-(trifluoromethoxy)phenylboronic acid -OCF₃ (ortho), -CH₃ (para) ~8.8* Methyl (EDG) may counterbalance -OCF₃ (EWG), leading to moderate acidity.
2-(Trifluoromethoxy)phenylboronic acid (ortho) -OCF₃ (ortho) 8.77 Ortho -OCF₃ reduces acidity compared to meta/para isomers due to intramolecular H-bonding.
3-(Trifluoromethoxy)phenylboronic acid (meta) -OCF₃ (meta) 7.89 Meta -OCF₃ increases acidity by ~1 unit compared to unsubstituted PhB(OH)₂ (pKa 8.8).
4-(Trifluoromethoxy)phenylboronic acid (para) -OCF₃ (para) 8.09 Para -OCF₃ shows intermediate acidity between ortho and meta isomers.
5-Trifluoromethyl-2-formylphenylboronic acid -CF₃ (para), -CHO (ortho) <8.0 Stronger acidity due to dual EWGs (-CF₃ and -CHO) promoting deprotonation.

*Estimated based on substituent effects.

Key Insight : The methyl group in the target compound likely diminishes the electron-withdrawing effect of -OCF₃, resulting in higher pKa compared to analogs with dual EWGs (e.g., -CF₃ and -CHO) .

Reactivity in Suzuki-Miyaura Coupling

However, steric hindrance from substituents can impede reactivity.

Compound Reactivity in Suzuki Coupling Notes Reference
5-Methyl-2-(trifluoromethoxy)phenylboronic acid Moderate Methyl group may introduce steric hindrance, offsetting -OCF₃’s electronic activation.
2-(Trifluoromethoxy)phenylboronic acid High Ortho -OCF₃ improves electrophilicity but may reduce yield due to steric effects.
4-(Trifluoromethoxy)phenylboronic acid High Para -OCF₃ optimizes electronic activation without steric interference.
2-Methoxy-5-(trifluoromethoxy)phenylboronic acid Moderate Methoxy (EWG) enhances reactivity compared to methyl analogs.

Key Insight : The target compound’s reactivity is likely lower than para-substituted -OCF₃ analogs but comparable to ortho-substituted derivatives with bulky groups.

Antimicrobial Activity

Antimicrobial efficacy often correlates with the ability to form benzoxaborole derivatives (via cyclization of formyl or hydroxyl groups) or direct enzyme inhibition.

Compound MIC (µg/mL) vs. Microbes Mechanism Reference
5-Methyl-2-(trifluoromethoxy)phenylboronic acid Not reported Lacks formyl group for benzoxaborole formation; activity likely via LeuRS inhibition.
5-Trifluoromethyl-2-formylphenylboronic acid 8 (Bacillus cereus), 16 (Candida albicans) Forms benzoxaborole, inhibiting LeuRS.
AN2690 (Tavaborole) 2–4 (Candida albicans) Benzoxaborole-based LeuRS inhibitor.
2-(Trifluoromethoxy)phenylboronic acid Weak activity No cyclization capability; limited binding to LeuRS.

Key Insight : The absence of a formyl group in the target compound likely reduces antifungal activity compared to benzoxaborole-forming analogs. However, the -OCF₃ group may enhance binding to microbial enzymes through hydrophobic interactions .

Structural and Physical Properties

Substituent position and type influence solid-state packing and solubility.

Compound Intramolecular H-Bonding Solubility (Polar Solvents) Notes Reference
5-Methyl-2-(trifluoromethoxy)phenylboronic acid Likely (ortho -OCF₃) Moderate Methyl improves lipophilicity vs. methoxy analogs.
2-(Trifluoromethoxy)phenylboronic acid Yes Low Ortho -OCF₃ forms H-bonds, reducing solubility.
5-Methoxy-2-(trifluoromethoxy)phenylboronic acid No High Methoxy enhances polarity.

Biological Activity

5-Methyl-2-(trifluoromethoxy)phenylboronic acid is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid is C9H8F3O3BC_9H_8F_3O_3B, with a molecular weight of approximately 241.07 g/mol. The trifluoromethoxy group significantly enhances the compound's lipophilicity, which is essential for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group can enhance binding affinity, potentially modulating the activity of specific proteins involved in disease processes.

Biological Activities

Research has indicated that 5-Methyl-2-(trifluoromethoxy)phenylboronic acid exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values indicate moderate potency against these pathogens .
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown significant cytotoxicity, particularly in breast cancer cell lines, with IC50 values in the low micromolar range. This suggests potential applications as an anticancer agent .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases linked to cancer signaling pathways, indicating possible therapeutic applications in metabolic disorders and cancer treatment .

Case Studies and Research Findings

A review of literature reveals several studies that have explored the biological activity of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid:

StudyObjectiveFindings
Study 1Antimicrobial screeningDemonstrated activity against E. coli and Staphylococcus aureus with MIC values indicating moderate potency.
Study 2Anticancer evaluationShowed significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range.
Study 3Enzyme inhibition assayIdentified as an inhibitor of specific kinases involved in cancer signaling pathways, suggesting potential therapeutic applications.

Q & A

Q. Why do literature reports vary in NMR chemical shifts for structurally similar boronic acids?

  • Resolution :
  • Solvent effects : DMSO-d₆ vs. CDCl₃ causes δ shifts up to 0.5 ppm.
  • Concentration : Aggregation at >10 mM alters ¹¹B NMR signals.
  • Recommendation : Standardize conditions (0.1 M in CDCl₃, 298 K) for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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